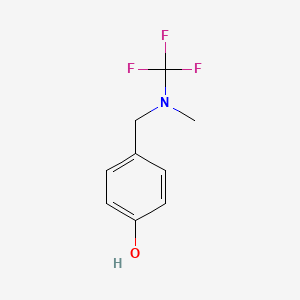
2,4,22-Docosanetriol, 3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,22-Docosanetriol, 3,5-dimethyl- is an organic compound with the molecular formula C24H50O3. It is a triol, meaning it contains three hydroxyl groups (-OH). The compound is characterized by its long carbon chain and the presence of methyl groups at specific positions, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,22-Docosanetriol, 3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a long-chain alkane or alkene.
Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Methylation: Introduction of methyl groups at the 3 and 5 positions using methylating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2,4,22-Docosanetriol, 3,5-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,22-Docosanetriol, 3,5-dimethyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
2,4,22-Docosanetriol: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-2,4,22-docosanetriol: Another name for the same compound.
18,20-Dimethyl-1,19,21-docosanetriol: A structural isomer with different positions of the hydroxyl groups.
Uniqueness: 2,4,22-Docosanetriol, 3,5-dimethyl- is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
56324-80-2 |
|---|---|
Molecular Formula |
C24H50O3 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
18,20-dimethyldocosane-1,19,21-triol |
InChI |
InChI=1S/C24H50O3/c1-21(24(27)22(2)23(3)26)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25/h21-27H,4-20H2,1-3H3 |
InChI Key |
WKULPYMWWHVETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCCCO)C(C(C)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)

